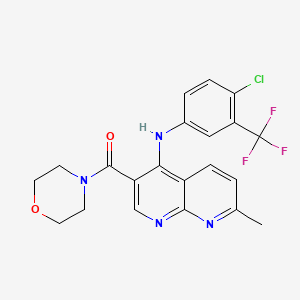
(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It includes a 4-chloro-3-(trifluoromethyl)phenyl group, a 7-methyl-1,8-naphthyridin-3-yl group, and a morpholino group .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the reaction of the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 4-chloro-3-(trifluoromethyl)phenyl group contributes to the polarity of the molecule .
Chemical Reactions Analysis
The compound undergoes several chemical reactions during its synthesis. One of the key reactions is the reaction with 4-chloro-3-trifluoromethylphenyl isocyanate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. For instance, the presence of the 4-chloro-3-(trifluoromethyl)phenyl group can affect its reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
One research application of related compounds involves the synthesis of potential PET (Positron Emission Tomography) agents for imaging in neurological diseases such as Parkinson's disease. For example, a study detailed the synthesis of a reference standard and its precursor for PET imaging, aiming to target the LRRK2 enzyme, which is significant in Parkinson's disease research. The synthesis process resulted in a high radiochemical yield and purity, indicating its potential for precise imaging applications (Min Wang et al., 2017).
Antitumor Activity
Another study focused on the synthesis and antitumor activity of a compound with a morpholino group. The compound demonstrated distinct inhibition of the proliferation of various cancer cell lines, highlighting its potential as a candidate for cancer therapy (Zhi-hua Tang & W. Fu, 2018).
Organic Synthesis
Further research has explored the compound's role in organic synthesis, such as the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement. This method presents an environmentally friendly approach to synthesizing related compounds, highlighting the versatility and potential of morpholino methanone derivatives in organic chemistry (Sisi Jing et al., 2018).
Material Science and Optoelectronics
Research in material science has also leveraged compounds like "(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" for developing advanced materials. For instance, studies on phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs) have utilized aryl(morpholino)methanone ligands to achieve high efficiency and luminance in red-emitting devices, underscoring the compound's relevance in creating high-performance optoelectronic components (H. Kang et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have analgesic effects , suggesting that they may interact with pain receptors or pathways in the body.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to have potent analgesic efficacy . They may work by interacting with specific receptors or enzymes in the body, leading to a decrease in the perception of pain.
Biochemical Pathways
Based on its analgesic properties, it can be inferred that it may influence pathways related to pain perception and inflammation .
Result of Action
The result of the action of this compound is a reduction in pain perception, as evidenced by its analgesic properties . This suggests that it may have a role in modulating the body’s response to painful stimuli.
Propiedades
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c1-12-2-4-14-18(28-13-3-5-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-6-8-31-9-7-29/h2-5,10-11H,6-9H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZXEVLVUSROOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

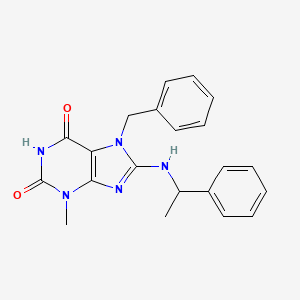
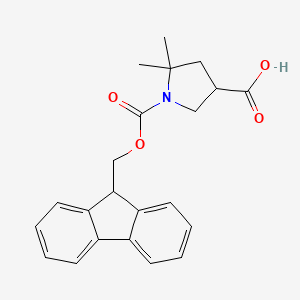
![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)

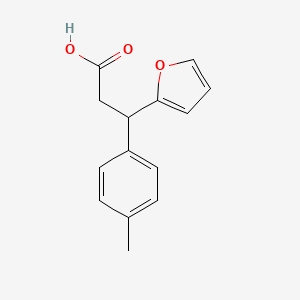


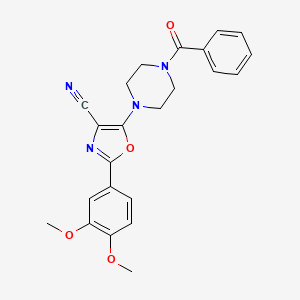
![1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2938167.png)
![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)
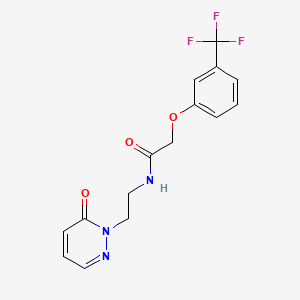
![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)
![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)